molecular formula C8H13ClN2O2 B6191501 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 2648939-75-5

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No. B6191501
CAS RN: 2648939-75-5
M. Wt: 204.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride, also known as DMPPA-HCl, is an organic compound belonging to the class of pyrazoles. It is a white crystalline solid that is soluble in water and other organic solvents. DMPPA-HCl has a variety of applications in the field of chemistry, including synthesis, catalysis, and pharmaceutical research.

Scientific Research Applications

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has a variety of applications in scientific research, including catalysis, synthesis, and pharmaceutical research. It has been used as a catalyst in the synthesis of various organic compounds, including amino acids, peptides, and nucleosides. It is also used as a ligand in the synthesis of coordination complexes. In addition, this compound has been used as a reagent in the synthesis of heterocyclic compounds and as a chiral building block in the synthesis of pharmaceuticals.

Mechanism of Action

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride acts as a proton acceptor in the formation of coordination complexes. It is capable of forming complexes with a variety of metals, including zinc, copper, nickel, and cobalt. The formation of a complex is facilitated by the presence of a hydrogen bond between the pyrazole ring and the metal ion. The complex is stabilized by electrostatic interactions between the negatively charged pyrazole ring and the positively charged metal ion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been shown to inhibit the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride in laboratory experiments include its low cost, ease of synthesis, and stability. It is also non-toxic and has a wide range of applications in scientific research. However, there are some limitations to its use. It is not very soluble in organic solvents, and its solubility in water is limited. In addition, it is not very stable in the presence of acids or bases.

Future Directions

Future research on 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride could focus on its potential applications in the development of pharmaceuticals. It could also be studied for its potential as a catalyst in the synthesis of other organic compounds. Additionally, further research could be done on its biochemical and physiological effects, as well as its potential as an anti-inflammatory, anti-oxidative, and anti-cancer agent. Finally, further research could be done on its solubility and stability in various solvents and conditions.

Synthesis Methods

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is synthesized from the reaction of 2,2-dimethyl-3-hydroxy-1-pyrazoline and chloroacetic acid. The reaction is carried out in aqueous solution at room temperature and the product is precipitated out of the reaction mixture by adding aqueous sodium chloride. The product is then filtered, washed, and dried to obtain the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves the reaction of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid with hydrochloric acid.", "Starting Materials": [ "2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid in water, add hydrochloric acid.", "Stir the mixture at room temperature for 1 hour.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to obtain 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride." ] }

CAS RN

2648939-75-5

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.7

Purity

0

Origin of Product

United States

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